2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol
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Overview
Description
2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a purine base, a piperidine ring, and multiple hydroxyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The hydroxyl groups are then added via oxidation reactions using reagents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and amines, which can be further utilized in different applications.
Scientific Research Applications
2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl
- 2,2,6,6-Tetramethyl-1-hydroxypiperidine
- N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide
Uniqueness
Compared to similar compounds, 2-(Hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol stands out due to its unique combination of a purine base and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable molecule for diverse applications in research and industry.
Properties
CAS No. |
61468-66-4 |
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Molecular Formula |
C19H30N6O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H30N6O5/c1-18(2)5-10(6-19(3,4)25(18)29)23-15-12-16(21-8-20-15)24(9-22-12)17-14(28)13(27)11(7-26)30-17/h8-11,13-14,17,26-29H,5-7H2,1-4H3,(H,20,21,23) |
InChI Key |
KYIHJEFZRHAKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C |
Origin of Product |
United States |
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